molecular formula C23H19BrN2OS B6046991 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide

6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B6046991
M. Wt: 451.4 g/mol
InChI Key: SLWCIAGDMDKWTE-UHFFFAOYSA-N
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Description

6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common route might include:

    Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.

    Substitution: Introduction of the thiophene and dimethylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine, thiophene, and dimethylphenyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Thiophene-containing compounds: Used in organic electronics and pharmaceuticals.

    Bromo-substituted compounds: Often exhibit unique reactivity due to the presence of the bromine atom.

Uniqueness

6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2OS/c1-13-6-4-7-14(2)21(13)26-23(27)18-12-19(20-8-5-9-28-20)25-22-15(3)10-16(24)11-17(18)22/h4-12H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCIAGDMDKWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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